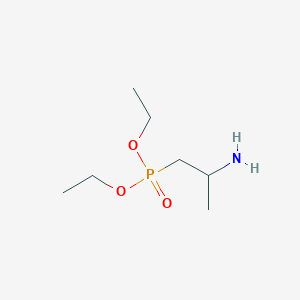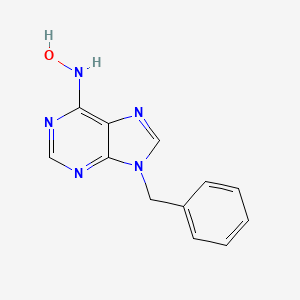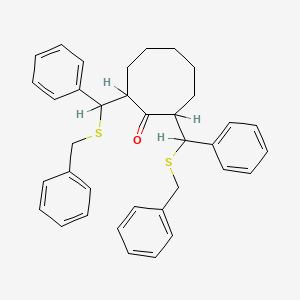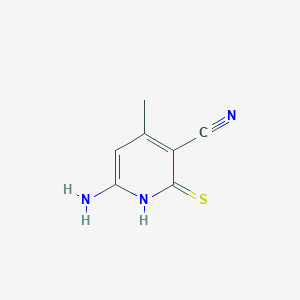
Diethyl (2-aminopropyl)phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl (2-aminopropyl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a 2-aminopropyl chain. This compound is of significant interest due to its versatile applications in various fields, including organic synthesis, medicinal chemistry, and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of diethyl (2-aminopropyl)phosphonate typically involves the Michaelis-Arbuzov reaction, where trialkyl phosphite reacts with an alkyl halide. For instance, diethyl phosphite can react with 2-bromo-1-aminopropane under controlled conditions to yield this compound .
Industrial Production Methods: Industrial production methods often employ similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Análisis De Reacciones Químicas
Types of Reactions: Diethyl (2-aminopropyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can yield phosphine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and bases are employed in substitution reactions.
Major Products Formed:
Oxidation: Phosphonic acids.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonates.
Aplicaciones Científicas De Investigación
Diethyl (2-aminopropyl)phosphonate finds applications in several scientific research areas:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Acts as a precursor for the synthesis of biologically active molecules.
Medicine: Investigated for its potential use in drug development, particularly in designing enzyme inhibitors.
Industry: Utilized in the production of flame retardants and plasticizers.
Mecanismo De Acción
The mechanism of action of diethyl (2-aminopropyl)phosphonate involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can affect various biochemical pathways, making it a valuable tool in medicinal chemistry .
Comparación Con Compuestos Similares
- Diethyl (3-aminopropyl)phosphonate
- Diethyl (2-hydroxypropyl)phosphonate
- Diethyl (2-methylpropyl)phosphonate
Comparison: Diethyl (2-aminopropyl)phosphonate is unique due to its specific amino group positioning, which imparts distinct reactivity and biological activity compared to its analogs. For instance, diethyl (3-aminopropyl)phosphonate has a different spatial arrangement, leading to variations in its chemical behavior and applications .
Propiedades
Número CAS |
53327-57-4 |
|---|---|
Fórmula molecular |
C7H18NO3P |
Peso molecular |
195.20 g/mol |
Nombre IUPAC |
1-diethoxyphosphorylpropan-2-amine |
InChI |
InChI=1S/C7H18NO3P/c1-4-10-12(9,11-5-2)6-7(3)8/h7H,4-6,8H2,1-3H3 |
Clave InChI |
XXIDXCVVLZINOD-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(CC(C)N)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-Methyl-1-nitro-4-[(2-nitrophenyl)sulfanyl]benzene](/img/structure/B14653228.png)

![[1-(Chloromethyl)cyclopropyl]benzene](/img/structure/B14653253.png)


![1-{4-[(4-Amino-3-chlorophenyl)methyl]anilino}propan-2-ol](/img/structure/B14653269.png)




